![molecular formula C21H27ClN2O4 B2939781 N1-(5-chloro-2-methoxyphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide CAS No. 1797356-66-1](/img/structure/B2939781.png)
N1-(5-chloro-2-methoxyphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide
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Description
N1-(5-chloro-2-methoxyphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H27ClN2O4 and its molecular weight is 406.91. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methoxyphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methoxyphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interactions and Selectivity of Serotonin Receptors
Research on compounds such as GR127935, which has high affinity and selectivity for 5-HT1B/D binding sites, provides insights into the interaction of similar complex molecules with serotonin receptors. Studies have shown that GR127935 can antagonize serotonin (5-HT) receptor-mediated responses without significantly affecting receptors like 5-HT3 and 5-HT4, indicating a potential for selective modulation of serotonin signaling pathways in neurological research (Vries et al., 1997).
Synthesis and Structural Studies
The synthesis of complex molecules like those involving oxalamide structures has been explored for potential applications in chemical and pharmacological research. A study on the synthesis of di- and mono-oxalamides through a novel one-pot approach shows the versatility of these compounds in creating a range of functionalized molecules for various applications, highlighting the importance of such synthetic methods in drug discovery and development (Mamedov et al., 2016).
Orexin Receptor Mechanisms in Compulsive Behavior
Studies on selective antagonists like GSK1059865, targeting orexin receptors (OX1R), suggest the potential therapeutic applications of similar compounds in treating compulsive behaviors, including binge eating. This research indicates the role of OX1R mechanisms in compulsive food consumption, offering a basis for exploring similar compounds in the context of eating disorders and other compulsive behaviors (Piccoli et al., 2012).
Antipsychotic Potential through 5-HT2A Receptor Inverse Agonism
The pharmacological profile of compounds like ACP-103, which acts as a 5-HT2A receptor inverse agonist, provides insight into the development of new antipsychotic medications. These findings highlight the potential for compounds with similar mechanisms of action to contribute to the treatment of psychiatric disorders, demonstrating the importance of receptor selectivity in drug development (Vanover et al., 2006).
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4/c1-27-18-4-3-16(22)10-17(18)24-20(26)19(25)23-11-21(28-2)14-6-12-5-13(8-14)9-15(21)7-12/h3-4,10,12-15H,5-9,11H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRRLDXFWZYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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